Orcokinin

説明

Orcokinin is a neuropeptide first isolated from the crayfish Orconectes limosus. It has since been identified in various insect species, including the cockroach Blattella germanica, and in the genomes of Bombyx, Anopheles, and Apis . This compound plays a role in the modulation of muscle contractions and is involved in various physiological processes in arthropods.

準備方法

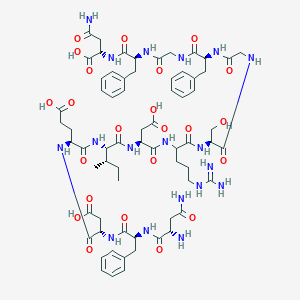

Orcokinin can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acid sequence of this compound is Asn-Phe-Asp-Glu-Ile-Asp-Arg-Ser-Gly-Phe-Gly-Phe-Asn The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC)

化学反応の分析

Orcokinin, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:

Oxidation: this compound can undergo oxidation, particularly at methionine and cysteine residues if present.

Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid residues in this compound can be substituted through site-directed mutagenesis or chemical modification. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various chemical modifiers for substitution reactions. The major products formed depend on the specific reaction and conditions used.

科学的研究の応用

Neuroregulation

Orcokinin is primarily known for its role in the central nervous system as a neuropeptide that modulates various physiological processes. Research has shown that orcokinins are distributed widely in the brains of insects, such as the desert locust (Schistocerca gregaria), where they are involved in the regulation of behaviors linked to movement and sensory processing .

Key Findings:

- Neuronal Distribution: Immunostaining studies indicate that this compound is present in interneurons and neurosecretory cells, suggesting its role as a neuromodulator .

- Behavioral Impact: In locusts, orcokinins influence locomotion and sensory integration, highlighting their importance in behavioral regulation .

Regulation of Reproductive Processes

In addition to neuroregulatory functions, this compound has been implicated in reproductive behaviors across different species. In Drosophila melanogaster (fruit flies), silencing the this compound gene resulted in reduced egg production and altered courtship behaviors, indicating its critical role in reproductive physiology .

Case Study:

- Gene Silencing Effects: The knockdown of this compound led to increased male courtship behaviors, including atypical male-to-male courtship interactions. This suggests that orcokinins may play a role in modulating sexual behaviors and reproductive success .

Sleep Regulation

This compound neuropeptides also have significant implications for sleep regulation. In the nematode Caenorhabditis elegans, orcokinins are essential for maintaining quiescent states during both developmentally-timed sleep and stress-induced sleep .

Research Insights:

- Sleep-Inducing Properties: Studies indicate that orcokinins are necessary for quiescence during sleep-like states, suggesting their potential as targets for understanding sleep mechanisms across species .

- Behavioral Quiescence: The peptides regulate movement suppression during sleep, underscoring their evolutionary conservation and functional importance .

Potential Therapeutic Applications

The multifunctional nature of orcokinins opens avenues for their application in various fields, including agriculture and medicine. Their role in regulating physiological processes makes them candidates for developing pest control strategies and therapeutic agents.

Applications:

- Pest Control: Orcokinins may be utilized as bioactive compounds in managing agricultural pests by disrupting their neuroregulatory pathways .

- Drug Development: The potential use of orcokinins in drug screening for diabetes treatment has been highlighted, indicating their relevance in metabolic research .

Comparative Peptidomics

Recent advances in peptidomics have enabled comprehensive analyses of this compound profiles across different tissues and conditions. This approach can provide insights into the peptide's roles in health and disease states.

Comparative Analysis Findings:

- Orcokinins have been identified in various crustacean species, with distinct immunoreactivities observed in their nervous systems .

- Mass spectrometry techniques have been employed to characterize orcokinins' roles further, revealing their potential as biomarkers for specific physiological conditions .

Summary Table of this compound Applications

| Application Area | Key Findings | Species/Model Organism |

|---|---|---|

| Neuroregulation | Modulates locomotion and sensory processing | Schistocerca gregaria |

| Reproductive Processes | Influences egg production and courtship behavior | Drosophila melanogaster |

| Sleep Regulation | Essential for quiescent behaviors during sleep | Caenorhabditis elegans |

| Pest Control | Potential use as a bioactive compound | Various agricultural pests |

| Drug Development | Role in diabetes treatment research | Various models |

作用機序

Orcokinin exerts its effects by binding to specific receptors on target cells, although the exact receptors are not well-characterized in insects and crustaceans . In the central nervous system, this compound is involved in the modulation of neural circuits, influencing muscle contractions and other physiological processes . In the prothoracic glands of insects, this compound helps regulate ecdysteroidogenesis by maintaining low levels of ecdysteroids during the feeding stage .

類似化合物との比較

Orcokinin is part of a family of neuropeptides that includes other myotropic peptides like orcomyotropin. Similar compounds include:

Orcomyotropin: Another myotropic peptide identified in the crayfish Orconectes limosus, with a similar role in muscle contraction.

Allatostatins: Neuropeptides that inhibit juvenile hormone synthesis in insects and have roles in muscle contraction and gut function.

Prothoracicotropic Hormone (PTTH): A neuropeptide that regulates ecdysteroidogenesis in insects, similar to this compound. This compound is unique in its specific amino acid sequence and its distribution across various arthropod species, highlighting its evolutionary significance.

生物活性

Orcokinin is a neuropeptide that plays significant roles in the physiology of various arthropods, particularly insects and crustaceans. This article explores the biological activity of this compound, focusing on its effects on muscle contraction, hormonal regulation, and reproductive behavior, supported by data tables and case studies.

Overview of this compound

Orcokinins are myotropic neuropeptides first identified in decapod crustaceans, such as Orconectes limosus (crayfish). They are characterized by their ability to stimulate muscle contractions in the hindgut and modulate various physiological processes across different species.

Structure

The amino acid sequence of this compound from crayfish is Asn-Phe-Asp-Glu-Ile-Asp-Arg-Ser-Gly-Phe-Gly-Phe-Asn. This structure is unique and shows no similarity to other known neuropeptides .

1. Myotropic Activity

Orcokinins exhibit potent myotropic effects, particularly in the hindgut of crustaceans. They enhance both the frequency and amplitude of spontaneous contractions. The threshold for biological activity is approximately in vitro .

Table 1: Myotropic Effects of this compound on Crayfish Hindgut

| Concentration (M) | Frequency Increase (%) | Amplitude Increase (%) |

|---|---|---|

| 50 | 40 | |

| 70 | 60 | |

| 90 | 80 |

2. Hormonal Regulation

In insects like Bombyx mori (silkworm), orcokinins have been identified as regulators of ecdysteroidogenesis, influencing molting and development. They act as prothoracicotropic hormones, stimulating the prothoracic gland to produce ecdysteroids .

Case Study: Ecdysteroidogenesis in Bombyx mori

In a study assessing the effects of orcokinins on the prothoracic gland:

- Peptides Tested : Bommo-Orc I and II

- EC50 Values :

- Bommo-Orc I:

- Bommo-Orc II:

- Outcome : Both peptides stimulated ecdysteroid production, demonstrating their role as key regulators in hormonal pathways .

3. Neuromodulatory Functions

Orcokinins also function as neuromodulators within the central nervous system (CNS) of insects. They are distributed widely across various brain regions, influencing behaviors such as courtship and locomotion.

Table 2: Distribution of this compound-Expressing Neurons in Insect CNS

| Species | Brain Region | Number of Neurons |

|---|---|---|

| Drosophila melanogaster | Central complex | ~50 pairs |

| Schistocerca gregaria | Optic lobe and mushroom bodies | ~40 pairs |

| Bombyx mori | Terminal abdominal ganglion (TAG) | ~60 neurons |

In Drosophila, RNA interference (RNAi) knockdown of the this compound gene resulted in disinhibited male courtship behavior and reduced egg production, highlighting its role in reproductive regulation .

特性

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73)/t34-,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRVDOCLWHOQOK-PMVLMXRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H92N18O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145344-97-4 | |

| Record name | Orcokinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145344974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。